molecular formula C9H9F3N2O3 B2389182 Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate CAS No. 1402232-92-1

Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2389182
CAS No.: 1402232-92-1
M. Wt: 250.177
InChI Key: RMXNANSSOGENFM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with an ethyl ester group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with 2,2,2-trifluoroethylamine in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enamine, which then cyclizes to form the desired pyrimidine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-4-carboxylate
  • Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-6-carboxylate
  • Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-3-carboxylate

Uniqueness

Ethyl 2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The trifluoroethyl group, in particular, can enhance the compound’s stability and binding properties compared to similar compounds .

Properties

IUPAC Name

ethyl 2-oxo-1-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3/c1-2-17-7(15)6-3-13-8(16)14(4-6)5-9(10,11)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXNANSSOGENFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=O)N=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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